N-ethyl-2-naphthalen-2-yloxyacetamide
Description
Properties
IUPAC Name |
N-ethyl-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-15-14(16)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWLNOBTZSOSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-naphthalen-2-yloxyacetamide typically involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-naphthoxyacetate is then reacted with ethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthalen-2-ylmethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-2-ylmethanol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-naphthalen-2-yloxyacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-ethyl-2-naphthalen-2-yloxyacetamide, their substituents, molecular weights, and reported activities:
Cytotoxicity and Mechanism
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Demonstrates cytotoxic activity against HeLa cells (IC₅₀ = 3.16 µM), comparable to cisplatin (3.32 µM). The morpholinoethyl group introduces a polar, water-soluble moiety, which may enhance cellular uptake and interaction with DNA or protein targets .
Structural and Functional Modifications
- Triazole Derivatives (): The incorporation of a 1,2,3-triazole ring (e.g., compounds 6a–6c) enables hydrogen bonding and click chemistry applications. Nitro-substituted variants (e.g., 6b, 6c) exhibit distinct IR peaks (e.g., 1504 cm⁻¹ for NO₂) and deshielded protons in NMR, indicating electronic effects from substituents . These modifications could enhance binding to nitroreductase enzymes or oxidative stress targets.
- Thiazole Derivatives (): Replacement of the ethyl group with a thiazole ring (as in 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide) introduces a heterocyclic motif common in antimicrobial agents.
Physicochemical Properties
- Lipophilicity: The naphthalene moiety in all analogs contributes to hydrophobicity, but substituents modulate this effect. For example, the morpholino group in increases polarity, while diphenyl groups in exacerbate steric hindrance and reduce solubility.
Q & A
Basic: What are the common synthetic routes for N-ethyl-2-naphthalen-2-yloxyacetamide, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves coupling 2-(naphthalen-2-yloxy)acetic acid with ethylamine derivatives. Key steps include:
- Activation of carboxylic acid : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) to form the reactive intermediate .
- Amide bond formation : Reaction with ethylamine under inert atmosphere (N₂ or Ar) in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, ethyl group signals at δ 1.1–1.3 ppm for CH₃ and δ 3.3–3.5 ppm for CH₂) and confirms amide linkage via carbonyl carbon at ~δ 170 ppm .
- IR spectroscopy : Detects C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) in the amide group.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 282.1362 for C₁₄H₁₅NO₂) and fragmentation patterns .
Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can:
- Optimize geometry : Predict bond lengths, angles, and dihedral angles, validated against X-ray crystallographic data .
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the naphthalene ring often acts as an electron-rich region .
- Reactivity simulations : Model nucleophilic substitution at the naphthaleneoxy moiety using transition-state calculations .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Purity verification : Use HPLC (>99% purity) and elemental analysis to rule out impurities .
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time, and solvent controls) .
- Structural confirmation : X-ray crystallography or NOESY NMR to confirm stereochemical integrity, as minor conformational changes can alter receptor binding .
Advanced: What crystallographic approaches (e.g., SHELXL) are critical for determining the precise molecular geometry of this compound?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at low temperature (100 K) to minimize thermal motion .
- Structure refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via riding models .
- Validation tools : CheckCIF/PLATON to identify outliers in bond distances/angles and ensure ADPs are physically reasonable .
Basic: What are the primary challenges in achieving high enantiomeric purity during the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Racemization risk : Amide bond formation under basic conditions may racemize chiral centers. Mitigation includes using mild bases (e.g., DIPEA) and low temperatures .
- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/isopropanol mobile phases to separate enantiomers .
Advanced: How do solvent polarity and temperature gradients influence the regioselectivity of substitution reactions involving this compound?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the naphthalene 1-position. Non-polar solvents (toluene) may favor steric control .
- Temperature : Higher temperatures (80–100°C) promote thermodynamic control (more stable products), while lower temperatures (0–25°C) favor kinetic products .
Basic: What in vitro models are appropriate for initial pharmacological screening of this compound's bioactivity?
Methodological Answer:
- Cell viability assays : MTT or resazurin-based assays in cancer lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence polarization assays targeting kinases or proteases, using ATP/GTP analogs as substrates .
Advanced: What experimental and theoretical techniques are combined to elucidate the reaction mechanisms of nucleophilic substitutions at the naphthaleneoxy moiety?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- DFT-based MD simulations : Model transition states and intermediates for SN2 vs. SN1 pathways, validated by Hammett plots .
Advanced: How can high-resolution mass spectrometry (HRMS) and X-ray crystallography complement each other in structural validation?
Methodological Answer:
- HRMS : Confirms molecular formula (e.g., C₁₄H₁₅NO₂ via [M+H]⁺ at m/z 282.1362) and detects isotopic patterns .
- X-ray crystallography : Provides absolute configuration and packing interactions (e.g., π-π stacking of naphthalene rings) . Cross-validation ensures both molecular identity and 3D arrangement are accurate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
